molecular formula C11H21NO3 B12099805 (S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate

(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B12099805
M. Wt: 215.29 g/mol
InChI Key: VVYBFIUFTNNVHS-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate is a chiral compound often used in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with a methoxymethyl group and a tert-butyl ester group. The (S) configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-(methoxymethyl)pyrrolidine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under basic conditions. A common base used is triethylamine.

    Procedure: (S)-2-(methoxymethyl)pyrrolidine is reacted with tert-butyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified using standard techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Substitution Reactions: The methoxymethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Hydrolysis: The major product is (S)-2-(methoxymethyl)pyrrolidine-1-carboxylic acid.

    Substitution: Depending on the nucleophile, various substituted pyrrolidine derivatives can be formed.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring chiral purity.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug. The methoxymethyl group can influence the compound’s solubility and bioavailability. The pyrrolidine ring can interact with biological targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate
  • (S)-2-(methoxymethyl)pyrrolidine
  • ®-2-(methoxymethyl)pyrrolidine
  • (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine

Comparison

(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate is unique due to its specific (S) configuration, which can result in different biological activities compared to its ® enantiomer. The presence of the tert-butyl ester group also distinguishes it from other similar compounds, influencing its chemical reactivity and stability. The methoxymethyl group provides additional functionalization, allowing for further derivatization and application in various fields.

This compound’s unique combination of structural features makes it a valuable tool in synthetic chemistry and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-6-9(12)8-14-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYBFIUFTNNVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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